Silicon dioxide can be sourced from both natural and synthetic processes. Natural sources include:
Synthetic silicon dioxide is produced through various methods, including chemical vapor deposition and sol-gel processes. The classification of silicon dioxide includes:
Silicon dioxide can be synthesized through several methods:
In the sol-gel method, the size and morphology of silicon dioxide particles can be controlled by adjusting reaction parameters such as temperature, pH, and precursor concentration. For instance, varying the concentration of tetraethyl orthosilicate affects particle size significantly . In CVD, factors like temperature and pressure also influence the deposition rate and quality of the silicon dioxide layer formed.
Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network that contributes to its stability and hardness.
The bond length between silicon and oxygen in silicon dioxide is approximately 1.6 Å (angstroms), with an angle of 109.5 degrees between the bonds due to its tetrahedral geometry.
Silicon dioxide participates in various chemical reactions:
The hydrolysis reaction can be represented as follows:
This reaction is critical in forming silica gels used in various applications.
The mechanism of action for silicon dioxide varies depending on its application:
Relevant data indicates that the specific surface area of silica nanoparticles can vary significantly based on synthesis methods, affecting their reactivity and application suitability .
Silicon dioxide has diverse applications across various fields:
Silicon dioxide exhibits extraordinary structural diversity, existing in multiple crystalline polymorphs and amorphous forms. The crystalline polymorphs are classified into low-pressure phases (quartz, tridymite, cristobalite) and high-pressure phases (coesite, stishovite, post-stishovite). Quartz, the most stable polymorph at ambient conditions, transforms reversibly to beta-quartz at 573°C with a minor volume change (0.8–1.3%) [9] [6]. At higher temperatures (>870°C), irreversible reconstructive transitions yield tridymite or cristobalite, accompanied by substantial volume expansions (14.4–17.4%) due to density reductions [9] [3].
High-pressure transitions involve significant coordination changes. Compressing coesite (monoclinic, tetrahedral Si) beyond 26 GPa initiates a transition to post-stishovite (octahedral Si) via metastable triclinic intermediates with mixed 5- and 6-coordinated silicon. This kinetically hindered process manifests as X-ray diffraction peak splitting and broadening, historically misinterpreted as amorphization [1]. Stishovite (rutile-type structure), stable above 9 GPa, features octahedral coordination and a density of 4.287 g/cm³, markedly higher than quartz (2.648 g/cm³) [3] [9].
Amorphous silicon dioxide (e.g., fused silica, glass) lacks long-range periodicity but retains local tetrahedral order. It forms via rapid cooling of molten silica, avoiding crystallization. Unlike crystalline polymorphs, amorphous silica exhibits isotropic properties and a continuous positive thermal expansion coefficient [6] [3].
Table 1: Characteristics of Key Silicon Dioxide Polymorphs
Polymorph | Crystal System | Density (g/cm³) | Stability Range | Si Coordination | Transition Volume Change |
---|---|---|---|---|---|
α-Quartz | Hexagonal | 2.648 | <573°C, 1 atm | Tetrahedral (4) | +0.8–1.3% (↔ β-quartz) |
Coesite | Monoclinic | 3.01 | 2–9 GPa | Tetrahedral (4) | N/A |
Stishovite | Tetragonal | 4.287 | >9 GPa | Octahedral (6) | N/A |
Cristobalite | Tetragonal | 2.33 | >1250°C | Tetrahedral (4) | +17.4% (from quartz) |
Fused Silica | Amorphous | 2.196 | Metastable | Tetrahedral (4) | N/A |
The atomic architecture of silicon dioxide is governed by silicon-oxygen tetrahedra (SiO₄), where each silicon atom forms covalent bonds with four oxygen atoms. The Si–O bond length in α-quartz is 161 pm, with an O–Si–O bond angle of ≈109° (ideal tetrahedral angle) and a flexible Si–O–Si bond angle ranging from 140° in α-tridymite to 180° in β-tridymite [3] [5]. This angular flexibility, enabled by oxygen's bridging role, minimizes energy penalties during structural distortions and facilitates polymorphism [5].
In crystalline forms, tetrahedra connect in regular patterns: α-quartz forms helical chains, while cristobalite adopts a diamond-like framework. Stishovite, in contrast, disrupts tetrahedral geometry, featuring silicon in octahedral coordination (SiO₆) with Si–O bonds elongated to 176–181 pm [3] [9]. High-pressure studies reveal intermediate states with 5-coordinated silicon during the coesite-to-post-stishovite transition, explaining the sluggishness of this reconstructive transformation [1].
Amorphous silica retains SiO₄ tetrahedra but lacks symmetrical long-range order. Instead, tetrahedra link into a continuous random network (CRN) with ring size variations (e.g., 5-, 6-, or 7-membered rings). The Si–O bond length (≈162 nm) and O–O distance (≈262 nm) remain consistent with crystals, but bond angles exhibit wider distributions (Si–O–Si: 120–180°) [5] [3].
Silicon dioxide displays anomalous thermal behavior in certain forms. Quartz exhibits anisotropic thermal expansion: low parallel to the c-axis (0.5 μm/m·K) and negative perpendicular to it. Conversely, amorphous silica has a low, isotropic positive coefficient (0.55–0.75 × 10⁻⁶/K) [6] [2]. Molten silica shows peculiarities like a density maximum near 5000°C and negative thermal expansion below this temperature [3].
Melting points vary with structure: cristobalite melts at 1713°C, while tridymite melts at 1670°C. Thermal conductivity is orientation-dependent in crystals (e.g., quartz: 12 W/(m·K) || c-axis, 6.8 W/(m·K) ⟂ c-axis) but lower in amorphous silica (1.3–1.5 W/(m·K)) [3] [2].
Mechanically, silicon dioxide is strong but brittle. Quartz has a Young’s modulus of 66.3–74.8 GPa, a compressive strength of 1.1–1.6 GPa, and a Knoop hardness of 4500–9500 MPa. Its low fracture toughness (0.62–0.67 MPa·m¹/²) necessitates careful handling in applications [2] [7].
Table 2: Thermodynamic and Mechanical Properties of Silicon Dioxide Forms
Property | Quartz | Fused Silica | High-Purity SiO₂ (Bulk) |
---|---|---|---|
Melting Point (°C) | 1670 (tridymite) | 1713 (cristobalite) | ~1700 |
Thermal Conductivity (W/m·K) | 6.8–12 (anisotropic) | 1.3–1.5 | 1.4 |
Young’s Modulus (GPa) | 66.3–74.8 | 72.4 | 70–74 |
Bulk Modulus (GPa) | 33.5–36.8 | 36.5 | 34–37 |
Fracture Toughness (MPa·m¹/²) | 0.62–0.67 | 0.75 | 0.6–0.8 |
Hardness (Knoop) | 4500–9500 MPa | 5500 MPa | 5000–7000 MPa |
The surface chemistry of silicon dioxide is dominated by silanol (Si–OH) groups and siloxane (Si–O–Si) bridges. Pristine surfaces expose isolated silanols (single OH per silicon), vicinal silanols (hydrogen-bonded OH pairs), and geminal silanols (two OH groups on one silicon) [8]. Isolated silanols exhibit Brønsted acidity (pKa ≈4–7), while strained siloxane bridges may act as Lewis acids [10].
Dehydroxylation above 200°C condenses silanols into siloxanes:2 ≡Si–OH → ≡Si–O–Si≡ + H₂OThis process renders surfaces hydrophobic. Conversely, hydroxylation via water adsorption or chemical treatment regenerates silanols, restoring hydrophilicity [8].
Surface reactivity includes:
Hydrophilicity correlates with silanol density (>4.6 OH/nm² for fully hydroxylated silica). Dehydroxylated surfaces with <1 OH/nm² exhibit hydrophobic behavior and resist water adsorption [8].
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